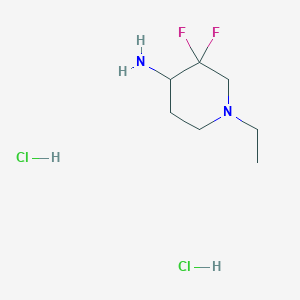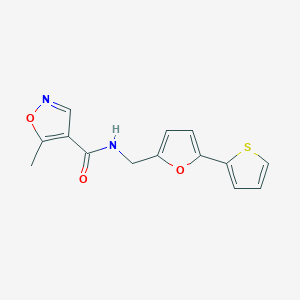
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a furan ring, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced via Suzuki or Stille coupling reactions, which involve the cross-coupling of halogenated thiophene and furan derivatives with appropriate boronic acids or stannanes.
Amidation Reaction: The final step involves the amidation of the isoxazole carboxylic acid with an amine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, furan, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Isoxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene and furan rings.
作用机制
The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biochemical pathways.
相似化合物的比较
Similar Compounds
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, each contributing distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
属性
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-11(8-16-19-9)14(17)15-7-10-4-5-12(18-10)13-3-2-6-20-13/h2-6,8H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZVKKHHDUFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Isopropylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B2780827.png)

![N-[(4-methylphenyl)methyl]-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2780829.png)
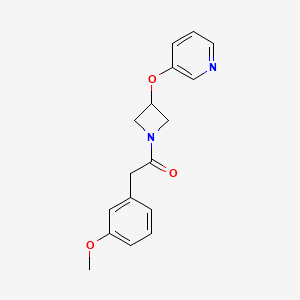

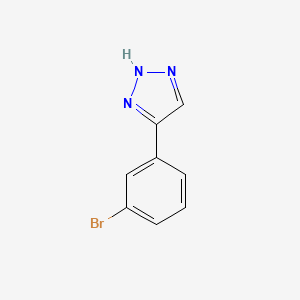
![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2780838.png)
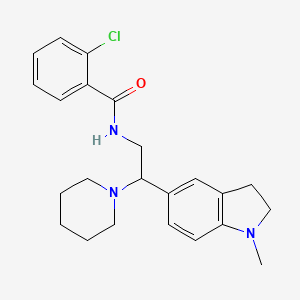
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2780842.png)
![2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2780847.png)
![3-[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B2780848.png)
